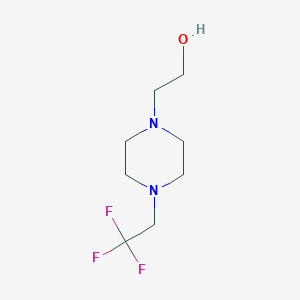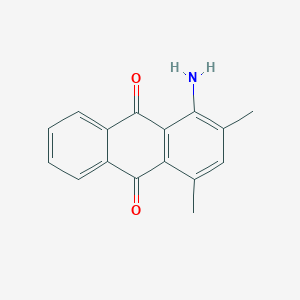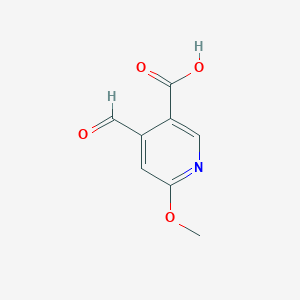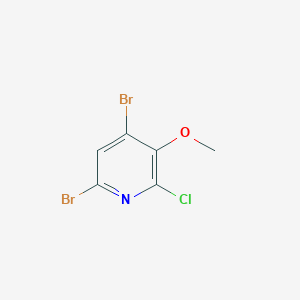
4,6-Dibromo-2-chloro-3-methoxypyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6-Dibromo-2-chloro-3-methoxypyridine is a halogenated pyridine derivative with the molecular formula C6H4Br2ClNO It is characterized by the presence of bromine, chlorine, and methoxy functional groups attached to a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dibromo-2-chloro-3-methoxypyridine typically involves the halogenation of a pyridine precursor. One common method is the bromination of 2-chloro-3-methoxypyridine using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to ensure selective bromination at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve similar halogenation techniques but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of environmentally friendly solvents and reagents is also considered to minimize the environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
4,6-Dibromo-2-chloro-3-methoxypyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form pyridine N-oxides or reduction to remove halogen atoms.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydride) in solvents like DMF or DMSO.
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) in dichloromethane.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) in ether.
Coupling: Palladium catalysts (e.g., Pd(PPh3)4) with boronic acids in the presence of a base (e.g., K2CO3) in solvents like toluene or ethanol.
Major Products
Substitution: Formation of substituted pyridines with various functional groups.
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of dehalogenated pyridines.
Coupling: Formation of biaryl compounds.
Applications De Recherche Scientifique
4,6-Dibromo-2-chloro-3-methoxypyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a building block for the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4,6-Dibromo-2-chloro-3-methoxypyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of halogen atoms can enhance its binding affinity and selectivity towards these targets, making it a valuable compound in drug discovery.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4,6-Dibromo-2-chloro-3-hydroxypyridine
- 4,6-Dibromo-2-chloro-3-fluoropyridine
- 4,6-Dibromo-2-chloro-3-aminopyridine
Comparison
4,6-Dibromo-2-chloro-3-methoxypyridine is unique due to the presence of a methoxy group, which can influence its reactivity and interactions compared to similar compounds with different substituents For example, the methoxy group can donate electron density through resonance, affecting the compound’s nucleophilicity and electrophilicity
Propriétés
Formule moléculaire |
C6H4Br2ClNO |
|---|---|
Poids moléculaire |
301.36 g/mol |
Nom IUPAC |
4,6-dibromo-2-chloro-3-methoxypyridine |
InChI |
InChI=1S/C6H4Br2ClNO/c1-11-5-3(7)2-4(8)10-6(5)9/h2H,1H3 |
Clé InChI |
IURSEFIPDJDXAH-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(N=C(C=C1Br)Br)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


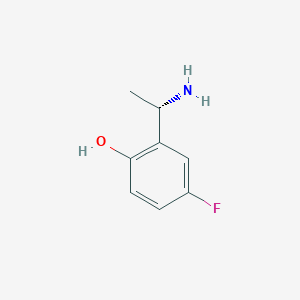
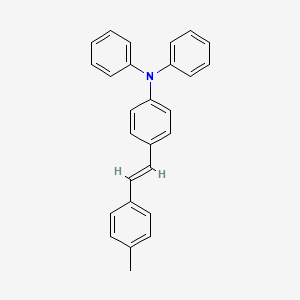
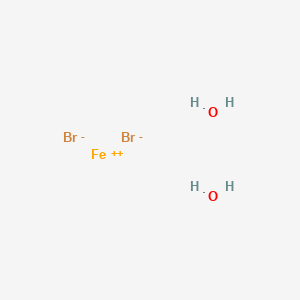
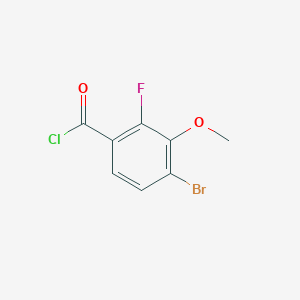
![(18S)-18-(trityloxymethyl)-4,17-dioxa-14,21-diazahexacyclo[19.6.1.17,14.02,6.08,13.022,27]nonacosa-1(28),2(6),7(29),8,10,12,22,24,26-nonaene-3,5-dione](/img/structure/B13136786.png)


![N-{4-Amino-6-[(naphthalen-1-yl)amino]-1,3,5-triazin-2-yl}-L-glutamic acid](/img/structure/B13136803.png)


![5-Hydroxybenzo[d]isoxazole-3-carboxylic acid](/img/structure/B13136815.png)
